1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

CAS No.: 2413-54-9

Cat. No.: VC2394302

Molecular Formula: C10H15ClFN

Molecular Weight: 203.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413-54-9 |

|---|---|

| Molecular Formula | C10H15ClFN |

| Molecular Weight | 203.68 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-methylpropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H |

| Standard InChI Key | WXNVDQWUGUEUMO-UHFFFAOYSA-N |

| SMILES | CC(C)(CC1=CC=C(C=C1)F)N.Cl |

| Canonical SMILES | CC(C)(CC1=CC=C(C=C1)F)N.Cl |

Introduction

Chemical Identity and Nomenclature

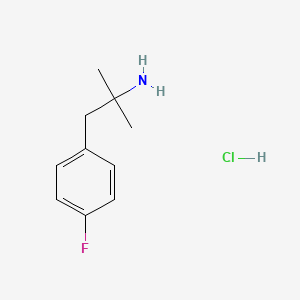

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride, identified by CAS Registry Number 2413-54-9, represents a substituted phenethylamine with distinctive structural features . The compound's molecular formula is C₁₀H₁₅ClFN with a calculated molecular weight of 203.68 g/mol. In chemical databases, it is represented through various standardized notations:

Structural Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 2413-54-9 |

| Molecular Formula | C₁₀H₁₅ClFN |

| Molecular Weight | 203.68 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride |

| Standard InChI | InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H |

| Standard InChIKey | WXNVDQWUGUEUMO-UHFFFAOYSA-N |

| SMILES | CC(C)(CC1=CC=C(C=C1)F)N.Cl |

The compound is also known by several synonyms in scientific literature, including α,α-Dimethyl-4-fluorophenethylamine hydrochloride, 2-Amino-1-(4-fluorophenyl)-2-methylpropane hydrochloride, and 4-Fluoro-α,α-Dimethyl-Benzeneethanamine Hydrochloride .

Physical and Chemical Properties

Structural Characteristics

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride features a fluorine-substituted aromatic ring connected to a branched alkyl chain bearing an amine group. The molecule consists of a 4-fluorophenyl group attached to a 2-methylpropan-2-amine moiety, with the nitrogen protonated and paired with a chloride counterion in the hydrochloride salt form .

The presence of the fluorine atom at the para position of the phenyl ring significantly influences the compound's physical, chemical, and potential biological properties. This fluorine substitution can alter the compound's electronic distribution, lipophilicity, and binding characteristics with biological targets .

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Boiling Point | Not determined experimentally | - |

| Solubility | Enhanced in aqueous solutions (as hydrochloride salt) | |

| Appearance | Not specifically reported | - |

As a hydrochloride salt, the compound exhibits improved solubility in polar solvents compared to the free base form, a characteristic that makes it particularly valuable for laboratory and potential therapeutic applications .

Chemical Properties

The chemical reactivity of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride can be inferred from its functional groups:

-

The amine group can participate in hydrogen bonding and functions as a base in chemical reactions .

-

The hydrochloride salt formation occurs due to protonation of the amine nitrogen, creating an ammonium chloride moiety.

-

The fluorine substituent on the phenyl ring affects the electronic distribution, potentially influencing reaction rates and selectivity in chemical transformations.

-

The tertiary carbon bearing the amine group imparts steric hindrance that can affect certain reactions .

The compound can potentially undergo typical amine reactions including nucleophilic substitution, acylation, and formation of various derivatives.

| Hazard Type | Classification | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| STOT-SE (Respiratory) | Category 3 | H335: May cause respiratory irritation |

This profile necessitates appropriate safety measures when handling the compound in laboratory or industrial settings .

Research Applications

Pharmaceutical Relevance

While specific research on 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride itself appears limited in the published literature, the compound belongs to a class of substances with potential pharmaceutical relevance. Compounds with similar structural features have been investigated for various pharmacological activities, suggesting possible applications in medicinal chemistry.

The compound is primarily used as a building block in organic synthesis, contributing to the development of pharmaceuticals and other life science products. Its well-defined structure, featuring the fluorinated aromatic ring and the tertiary amine functionality, makes it a valuable intermediate in the creation of more complex molecules with potential biological activity.

Structure-Activity Relationships

The presence of the fluorine atom at the para position of the phenyl ring is particularly noteworthy from a medicinal chemistry perspective. Fluorine substitution in pharmaceutical compounds can significantly affect:

-

Metabolic stability: Fluorine can block metabolic degradation pathways

-

Lipophilicity: Affecting membrane permeability and distribution

-

Conformational preferences: Influencing binding to receptors or enzymes

-

Bond strength: Creating stronger interactions with target proteins

These properties make fluorinated compounds like 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride interesting candidates for drug discovery programs, particularly when incorporated into more complex molecular scaffolds.

Comparative Analysis with Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride:

Structural Analogs

Synthesis and Preparation

-

Grignard reaction involving 4-fluorobenzyl magnesium halide and acetone, followed by reductive amination and salt formation

-

Reaction of 4-fluorobenzyl halides with 2-amino-2-methylpropane

-

Reduction of appropriate nitrile or oxime intermediates

The final step in preparation typically involves treatment with hydrogen chloride to form the hydrochloride salt, enhancing stability and solubility for storage and handling purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume